molecular formula C9H10F3NO B1430024 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine CAS No. 1270344-10-9

2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine

Cat. No. B1430024
M. Wt: 205.18 g/mol
InChI Key: XWXXMFALIKKIKK-UHFFFAOYSA-N
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Description

“2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine” is a chemical compound with the molecular formula C9H10F3NO . It has a molecular weight of 205.18 .


Molecular Structure Analysis

The InChI code for “2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine” is 1S/C8H8F3N.ClH/c9-6-3-5(1-2-12)4-7(10)8(6)11;/h3-4H,1-2,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

“2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine” is a powder at room temperature .

Scientific Research Applications

Catalysis and Synthesis

  • Catalytic Amination : Research demonstrates the use of related compounds in catalytic amination processes, like the amination of 1-methoxy-2-propanol using nickel-on-silica catalysts, which could be a relevant area for the application of 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine (Bassili & Baiker, 1990).

Analytical Chemistry

  • Chiral Derivatizing Agents : Compounds similar to 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine have been used as chiral derivatizing agents in NMR spectroscopy to discriminate between enantiomeric alcohols and amines (Miyano et al., 1989).

Pharmacological Research

  • Selective Receptor Binding : Related compounds have been studied for their selective binding to receptors like the 5-HT1A receptor, suggesting a potential area of research for 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine in understanding receptor-ligand interactions (Del Bello et al., 2017).

Materials Science

  • Organic Synthesis : The compound's related analogs have been used in the synthesis of new materials, such as in the condensation of carboxylic acids with amines and alcohols under neutral conditions, which might imply potential applications for 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine in material synthesis (Ogawa et al., 1993).

Chemical Engineering

  • Ethylene Oligomerization : Similar compounds have been used in ethylene oligomerization studies, indicating a potential application for 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine in this field as well (Nyamato et al., 2016).

Organic Chemistry

  • Heterocyclization Reactions : Compounds with similar structures have been used in heterocyclization reactions of certain ketones with amines, suggesting a possible research path for 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine in organic synthesis (Aquino et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-methoxy-1-(3,4,5-trifluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-14-4-8(13)5-2-6(10)9(12)7(11)3-5/h2-3,8H,4,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXXMFALIKKIKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC(=C(C(=C1)F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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